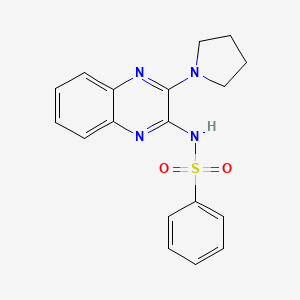![molecular formula C20H20N2OS2 B12131536 5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12131536.png)
5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, with formamide or other suitable reagents under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol or disulfide reacts with a suitable leaving group on the thieno[2,3-d]pyrimidine core.
Alkylation and Aryl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the phenylprop-2-en-1-yl and prop-2-en-1-yl groups, converting them to saturated alkyl chains.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts for Substitution Reactions: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes it a candidate for drug development and therapeutic applications.
Medicine
Medicinally, the compound and its derivatives are being investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. Their ability to interact with specific molecular targets in cells makes them promising candidates for new treatments.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it can interfere with signal transduction processes, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Sulfanyl-Substituted Pyrimidines: Compounds with similar sulfanyl groups but different core structures.
Phenylprop-2-en-1-yl Derivatives: Compounds with similar side chains but different core structures.
Uniqueness
The uniqueness of 5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H20N2OS2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5,6-dimethyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H20N2OS2/c1-4-12-22-19(23)17-14(2)15(3)25-18(17)21-20(22)24-13-8-11-16-9-6-5-7-10-16/h4-11H,1,12-13H2,2-3H3/b11-8+ |
InChI Key |
FKMFYAVVILZPDY-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SC/C=C/C3=CC=CC=C3)CC=C)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC=CC3=CC=CC=C3)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine](/img/structure/B12131453.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131461.png)

![5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12131475.png)
![Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B12131477.png)
![ethyl N-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}glycinate](/img/structure/B12131488.png)

![[4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl](phenyl)methanone](/img/structure/B12131506.png)
![N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12131514.png)
![N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12131522.png)
![2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131525.png)

![3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12131542.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131553.png)
